molecular formula C22H21N3O4S B10916361 3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10916361
M. Wt: 423.5 g/mol
InChI Key: KWOFLOUPRCMVLP-UHFFFAOYSA-N
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Description

3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, making it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate thienyl and pyrazole intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality. These methods often employ eco-friendly catalysts and solvents to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. For instance, it could inhibit key enzymes in the inflammatory pathway, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-METHYL-1-PHENYL-N~5~-(3,4,5-TRIMETHOXYPHENYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE apart from similar compounds is its unique thieno[2,3-c]pyrazole core, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

3-methyl-1-phenyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C22H21N3O4S/c1-13-16-12-19(30-22(16)25(24-13)15-8-6-5-7-9-15)21(26)23-14-10-17(27-2)20(29-4)18(11-14)28-3/h5-12H,1-4H3,(H,23,26)

InChI Key

KWOFLOUPRCMVLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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